5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide
Overview
Description
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide: is a chemical compound with the molecular formula C10H12BrNO3S and a molecular weight of 306.18 g/mol . It is characterized by the presence of a bromine atom, a cyclopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in an inert atmosphere using dichloromethane as the solvent at room temperature (20°C) for 72 hours . The organic phase is then washed with hydrochloric acid and sodium chloride solutions, dried over magnesium sulfate, and the solvent is evaporated under vacuum to obtain the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide can undergo nucleophilic substitution reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new sulfonamide derivative.
Scientific Research Applications
Chemistry: 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and other complex molecules .
Biology and Medicine: In biological research, this compound is used to study the effects of sulfonamide derivatives on various biological pathways. It may also be investigated for its potential therapeutic applications, although specific studies are limited .
Industry: The compound is used in the development of new materials and chemical processes. Its unique chemical properties make it valuable for various industrial applications, including the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide is not well-documented. as a sulfonamide derivative, it may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The specific molecular targets and pathways involved would depend on the context of its use in research or therapeutic applications .
Comparison with Similar Compounds
- 5-bromo-2-methoxybenzenesulfonamide
- 5-bromo-2-methoxybenzenesulfonyl chloride
- 5-bromo-N-ethyl-2-methoxybenzenesulfonamide
Comparison:
- 5-bromo-2-methoxybenzenesulfonamide lacks the cyclopropyl group, which may affect its reactivity and biological activity.
- 5-bromo-2-methoxybenzenesulfonyl chloride contains a sulfonyl chloride group instead of a sulfonamide group, making it more reactive and suitable for different types of chemical reactions.
- 5-bromo-N-ethyl-2-methoxybenzenesulfonamide has an ethyl group instead of a cyclopropyl group, which may influence its steric and electronic properties .
Properties
IUPAC Name |
5-bromo-N-cyclopropyl-2-methoxybenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO3S/c1-15-9-5-2-7(11)6-10(9)16(13,14)12-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVXZMYOHRGQIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00429171 | |
Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914302-35-5 | |
Record name | 5-Bromo-N-cyclopropyl-2-methoxybenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00429171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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